Cholan-24-oic acid,3,7-dihydroxy-, (3a,5a,7a)-
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Overview
Description
It is one of the primary bile acids produced in the liver and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine . This compound is significant in the metabolism of cholesterol and is used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- involves several steps:
Hydroxylation: The initial step involves the stereoselective hydroxylation of methyl ursodeoxycholate diacetate using dimethyldioxirane.
Protection and Oxidation: The hydroxyl groups are protected using tert-butyldimethylsilylation, followed by oxidation with pyridinium dichromate adsorbed on activated alumina.
Reduction and Deprotection: The 7-ketone is stereoselectively reduced using zinc borohydride, and the protecting groups are removed using p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- typically involves the extraction and purification from bile or liver tissues of vertebrates. The process includes:
Extraction: Bile acids are extracted using organic solvents.
Purification: The extracted bile acids are purified through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- undergoes various chemical reactions, including:
Reduction: The ketone groups can be reduced back to hydroxyl groups using reducing agents like zinc borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium dichromate, dimethyldioxirane.
Reducing Agents: Zinc borohydride.
Protecting Groups: Tert-butyldimethylsilyl chloride.
Deprotecting Agents: p-Toluenesulfonic acid .Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Esters, ethers.
Scientific Research Applications
Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in the regulation of cholesterol metabolism and bile acid synthesis.
Medicine: Used in the treatment of gallstones and certain liver diseases.
Industry: Employed in the formulation of pharmaceuticals and dietary supplements.
Mechanism of Action
Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5a,7a)- can be compared with other bile acids:
Cholic Acid: Contains an additional hydroxyl group at the 12th position, making it more hydrophilic.
Deoxycholic Acid: Lacks the hydroxyl group at the 7th position, making it more hydrophobic.
Ursodeoxycholic Acid: Has a different stereochemistry at the 7th position, which affects its solubility and therapeutic properties.
List of Similar Compounds
- Cholic Acid
- Deoxycholic Acid
- Ursodeoxycholic Acid
- Lithocholic Acid
- Hyocholic Acid
Properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-[(10R,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17-,18?,19?,20?,22?,23-,24-/m1/s1 |
InChI Key |
RUDATBOHQWOJDD-YSQJBBLFSA-N |
Isomeric SMILES |
CC(CCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C(CC4[C@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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